molecular formula C14H11ClN2O2 B13732944 (4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one

(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one

Cat. No.: B13732944
M. Wt: 274.70 g/mol
InChI Key: TWIRBAWZSIVWOU-UXBLZVDNSA-N
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Description

(4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a methylene bridge linking an indole moiety to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α,β-unsaturated carbonyl compounds with hydroxylamine.

    Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.

    Attachment of the Indole Moiety: The indole derivative can be introduced via a condensation reaction with the isoxazole intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the isoxazole ring or the chloromethyl group, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution at the chloromethyl group.

Major Products:

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Reduced isoxazole or chloromethyl analogs.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand or catalyst in certain organic reactions.

Biology and Medicine:

    Pharmacological Studies: Due to its structural features, the compound may exhibit biological activity and can be studied for potential therapeutic applications.

    Drug Development: It can be a lead compound for the development of new drugs targeting specific biological pathways.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agrochemicals: It can be explored for use in the synthesis of agrochemical agents.

Mechanism of Action

The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, and the isoxazole ring can enhance binding affinity and specificity. The chloromethyl group may facilitate covalent binding to target proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE
  • Dichloroaniline: Aniline derivatives with two chlorine atoms.
  • Triazolo Ring Compounds: Compounds containing a triazole ring with various substituents.

Comparison:

  • Structural Uniqueness: The presence of both an indole and an isoxazole ring in (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE makes it unique compared to simpler structures like dichloroaniline.
  • Reactivity: The chloromethyl group in this compound provides a reactive site for further functionalization, which is not present in dichloroaniline.
  • Applications: While dichloroaniline is primarily used in the production of dyes and herbicides, (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE has broader potential applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

3-(chloromethyl)-4-[(Z)-(2-methylindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one

InChI

InChI=1S/C14H11ClN2O2/c1-8-10(9-4-2-3-5-12(9)16-8)6-11-13(7-15)17-19-14(11)18/h2-6,17H,7H2,1H3/b10-6+

InChI Key

TWIRBAWZSIVWOU-UXBLZVDNSA-N

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C/C3=C(NOC3=O)CCl

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(NOC3=O)CCl

Origin of Product

United States

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